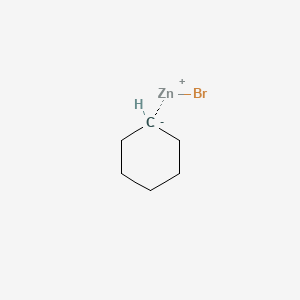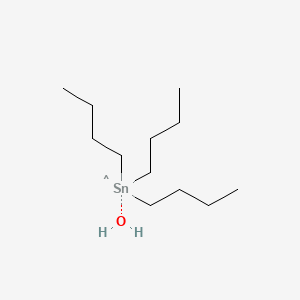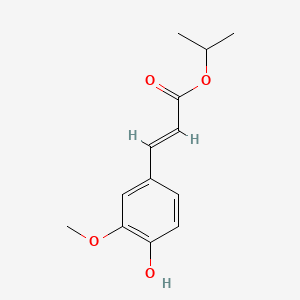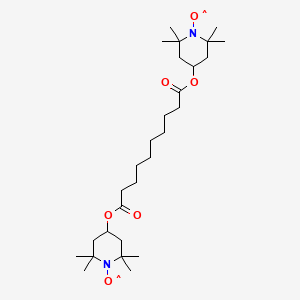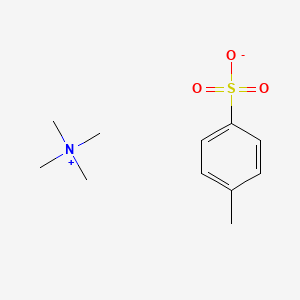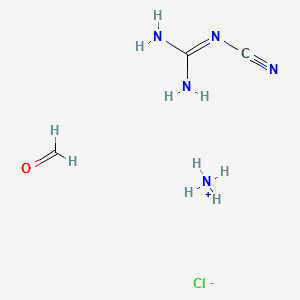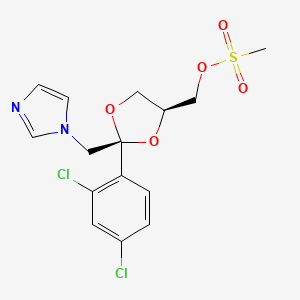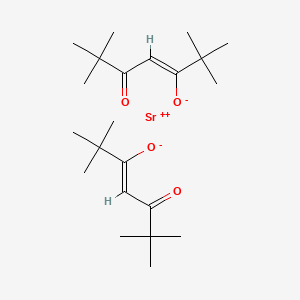
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Descripción general
Descripción
Strontium is a chemical element with the symbol Sr and atomic number 38. It is a soft, silvery-white metal that belongs to the group of alkaline earth metals. Strontium is widely used in various fields, including medicine, industry, and agriculture, due to its unique properties. One of the most important strontium compounds is (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as strontium ranelate.
Aplicaciones Científicas De Investigación
Environmental and Health Implications
Strontium is a naturally occurring element with diverse applications in industrial processes, research, and medical fields. Its behavior, similar to calcium, results in uptake and localization in bones, leading to potential health effects, both beneficial and harmful, depending on the uptake levels. Radioactive strontium isotopes, particularly 90Sr, formed during nuclear activities, raise environmental concerns due to their accumulation in the food chain and potential health risks like bone disorders and cancer (Höllriegl & München, 2011).
Pyrotechnics
In pyrotechnics, strontium salts are commonly used for creating red flames. Recent studies have explored nitrogen-rich strontium salts as alternatives to reduce environmental impact, comparing their combustion behavior and color properties with traditional formulations (Klapötke et al., 2010).
Strontium in Biological Systems
The determination of strontium in human blood serum and cells is vital due to its similarity to calcium and potential health implications. Reference values for strontium in these biological mediums help understand its distribution and metabolism (Versieck et al., 1993).
Crystallography
Investigations into the crystal structures of strontium compounds, such as strontium tetrametavanadates, provide insights into their chemical properties and potential applications in various scientific fields (Zubkov et al., 2003).
Environmental Remediation
Studies on strontium adsorption and desorption in wetlands offer insights into mitigating strontium pollution. The role of organic matter and its functional groups in these processes has significant implications for environmental protection (Boyer et al., 2018).
Biomedical Applications
Strontium's importance in biomedical science is evident in its use in antiosteoporotic pharmaceuticals and bioactive glasses. Understanding the bioavailability and kinetics of strontium in these materials is crucial for medical applications (Bonhomme et al., 2012).
Isotope Tracing in Ecosystems
Strontium isotopes serve as sensitive tracers for large-scale ecosystem studies, including chemical weathering, soil genesis, and biogeochemical cycling of nutrient cations. Their isotopic ratios reflect strontium sources and are useful in environmental research (Capo et al., 1998).
Propiedades
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426029 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) | |
CAS RN |
36830-74-7 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



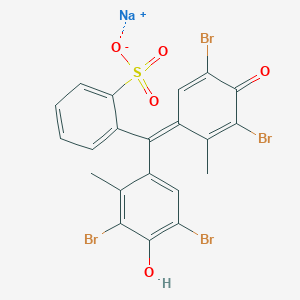
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
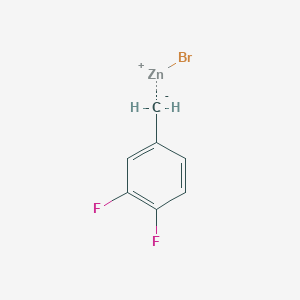
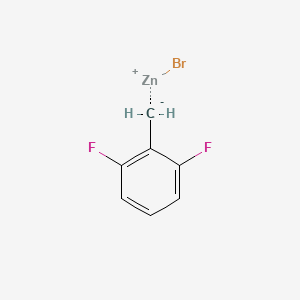
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
